3'-Deoxy-N6,N6-dimethyladenosine
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Overview
Description
3’-Deoxy-N6,N6-dimethyladenosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
The synthesis of 3’-Deoxy-N6,N6-dimethyladenosine involves several steps, typically starting with the modification of adenosine. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3’-Deoxy-N6,N6-dimethyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy.
Scientific Research Applications
3’-Deoxy-N6,N6-dimethyladenosine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactions.
Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its anticancer properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 3’-Deoxy-N6,N6-dimethyladenosine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways, leading to the disruption of cellular processes essential for cancer cell survival. The primary molecular targets include enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
3’-Deoxy-N6,N6-dimethyladenosine can be compared with other similar compounds, such as:
3’-Deoxy-3’-fluoro-N6,N6-dimethyladenosine: Another purine nucleoside analog with similar antitumor activity but with a fluorine substitution.
N6,N6-Dimethyladenosine: A modified ribonucleoside found in rRNA and tRNA, with distinct biological roles. The uniqueness of 3’-Deoxy-N6,N6-dimethyladenosine lies in its specific structural modifications, which confer its unique biological activity and therapeutic potential.
Biological Activity
3'-Deoxy-N6,N6-dimethyladenosine (3'-dM6A) is a purine nucleoside analog that has garnered attention for its broad antitumor activity and potential therapeutic applications. This compound is particularly noted for its efficacy against indolent lymphoid malignancies, where it exhibits mechanisms that include inhibition of DNA synthesis and induction of apoptosis in cancer cells.
The biological activity of 3'-dM6A primarily involves its interaction with cellular mechanisms essential for DNA replication and cell survival. The compound acts by:
- Inhibiting DNA Synthesis : 3'-dM6A interferes with the enzymes responsible for DNA replication, thereby halting the proliferation of cancer cells.
- Inducing Apoptosis : The compound triggers programmed cell death pathways, which are critical in eliminating malignant cells.
Antitumor Properties
Research indicates that 3'-dM6A is effective against various cancer cell lines, particularly those associated with lymphoid malignancies. The compound's antitumor effects can be summarized as follows:
Property | Description |
---|---|
Targeted Malignancies | Indolent lymphoid malignancies |
Mechanism | Inhibition of DNA synthesis and apoptosis induction |
Cytotoxicity | Minimal cytotoxicity observed at therapeutic concentrations |
Case Studies and Research Findings
Several studies have investigated the efficacy and mechanisms of 3'-dM6A:
- Study on Anticancer Activity : A study demonstrated that 3'-dM6A effectively inhibited the growth of specific lymphoid cancer cell lines. The compound showed a significant reduction in cell viability at concentrations above 10 μM, indicating its potential as a therapeutic agent in oncology .
- In Vivo Studies : In animal models, 3'-dM6A exhibited promising results in reducing tumor size and improving survival rates when administered in conjunction with other chemotherapeutic agents .
- Mechanistic Insights : Research into the molecular pathways affected by 3'-dM6A revealed that it targets key enzymes involved in DNA repair and replication, further substantiating its role as an effective anticancer agent .
Comparative Analysis with Other Nucleoside Analogs
To provide a broader context of its biological activity, a comparison with similar compounds is useful:
Compound | Antitumor Activity | Mechanism of Action |
---|---|---|
This compound | Broad spectrum against lymphoid malignancies | Inhibition of DNA synthesis, apoptosis induction |
3'-Deoxy-3'-fluoroadenosine | Antiviral and anticancer | Inhibition of viral replication, cytostatic effect |
N6-methyladenosine | Regulatory role in RNA metabolism | Modulates gene expression through methylation |
Properties
Molecular Formula |
C12H17N5O3 |
---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O3/c1-16(2)10-9-11(14-5-13-10)17(6-15-9)12-8(19)3-7(4-18)20-12/h5-8,12,18-19H,3-4H2,1-2H3 |
InChI Key |
VDYVUSHAIIBDOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(CC(O3)CO)O |
Origin of Product |
United States |
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